molecular formula C20H25NO B215704 N-pentan-3-yl-3,3-diphenylpropanamide

N-pentan-3-yl-3,3-diphenylpropanamide

Cat. No.: B215704
M. Wt: 295.4 g/mol
InChI Key: YFPUHSYNJUXUOI-UHFFFAOYSA-N
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Description

N-Pentan-3-yl-3,3-diphenylpropanamide is a synthetic propanamide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a pentan-3-yl group attached to the amide nitrogen. The compound’s structure emphasizes the role of lipophilic aromatic and alkyl groups, which influence physicochemical properties and biological interactions .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-pentan-3-yl-3,3-diphenylpropanamide

InChI

InChI=1S/C20H25NO/c1-3-18(4-2)21-20(22)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3,(H,21,22)

InChI Key

YFPUHSYNJUXUOI-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of N-pentan-3-yl-3,3-diphenylpropanamide, emphasizing substituent differences and their implications:

Compound Name Key Substituents Pharmacological/Functional Notes Synthesis Method (If Available) Key Physicochemical Properties References
This compound Pentan-3-yl (amide), 3,3-diphenyl (backbone) No direct data; structural similarity to fentanyl analogs suggests opioid receptor affinity potential Not explicitly described High lipophilicity (inferred from XLogP3 ~8.1 in analogs)
β'-Phenylfentanyl (N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide) Phenethylpiperidinyl (amide), 3,3-diphenyl Controlled opioid agonist; regulated due to abuse potential Not detailed in evidence High LogP (lipophilic); regulated under drug laws
2-Chloro-N,3-diphenylpropanamide Chlorine at 2-position, N-phenyl Intermediate in LasB inhibitor synthesis SOCl2-mediated coupling with aniline Crystalline solid; MS (ESI+) m/z 260.08
N-Acetyl Norfentanyl Acetylpiperidinyl (amide), N-phenyl Metabolite of fentanyl; used in analytical standards Acetylation of norfentanyl Purity ≥98%; stable crystalline solid
3-Oxo-N,3-diphenylpropanamide Ketone group at 3-position (replaces CH2) No pharmacological data; used in polymer synthesis Not described Lower LogP (~7.38) compared to diphenylpropanamides
2-[(3,4-Dichlorophenyl)amino]-N-(pentan-3-yl)propanamide Dichlorophenylamino, pentan-3-yl No bioactivity data; potential agrochemical intermediate Not detailed Molecular mass 303.23 g/mol; crystalline

Pharmacological and Regulatory Insights

  • β'-Phenylfentanyl : A potent opioid agonist structurally closest to the target compound. Its regulation (e.g., under U.S. controlled substance laws) underscores the risks associated with modifications to the propanamide core .
  • N-Acetyl Norfentanyl: Unlike the target compound, this metabolite lacks significant opioid activity but is critical for toxicological screening .
  • 2-Chloro-N,3-diphenylpropanamide : Demonstrates the impact of halogenation on reactivity; used in fragment-based drug discovery for bacterial inhibitors .

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